molecular formula C8H15N3OS B11984799 1-Allyl-3-morpholin-4-YL-thiourea CAS No. 7250-02-4

1-Allyl-3-morpholin-4-YL-thiourea

Cat. No.: B11984799
CAS No.: 7250-02-4
M. Wt: 201.29 g/mol
InChI Key: MZANDQOBAWDXBP-UHFFFAOYSA-N
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Description

1-Allyl-3-morpholin-4-YL-thiourea is a thiourea derivative featuring an allyl group (–CH₂CH=CH₂) and a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom). Its molecular formula is C₈H₁₃N₃OS, with a molecular weight of 215.27 g/mol. Synthesized via a one-pot method, it has a reported yield of 25% and a melting point of 189–190°C . Key spectroscopic data (FTIR, ¹H-/¹³C-NMR) confirm the presence of the thiourea moiety (–N–C(=S)–N–), allyl group, and morpholine ring .

Thiourea derivatives are valued for their versatility in coordination chemistry, biological applications, and material sciences due to their dual hard (N/O) and soft (S) donor sites .

Properties

CAS No.

7250-02-4

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

1-morpholin-4-yl-3-prop-2-enylthiourea

InChI

InChI=1S/C8H15N3OS/c1-2-3-9-8(13)10-11-4-6-12-7-5-11/h2H,1,3-7H2,(H2,9,10,13)

InChI Key

MZANDQOBAWDXBP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NN1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • Yield : The allyl-substituted morpholine thiourea has a lower yield (25%) compared to the isobutyl analog (35%), likely due to steric hindrance or electronic effects during synthesis .
  • Melting Point : The high melting point (189–190°C) of the target compound suggests strong intermolecular interactions, possibly via hydrogen bonding involving the thiourea and morpholine groups.
  • Substituent Effects: Morpholine vs. Thiazole/Quinazoline: The morpholine ring improves solubility, while aromatic systems (e.g., thiazole, quinazoline) enhance π-π stacking and rigidity . Thiourea vs.

Spectroscopic and Physicochemical Properties

  • FTIR : The allyl group shows a C=C stretch near 1640 cm⁻¹, while the thiourea moiety exhibits N–H stretches at ~3200 cm⁻¹ and C=S at ~1250 cm⁻¹ .
  • ¹H-NMR : Allyl protons appear as a triplet (~5.8–6.0 ppm) and multiplet (~5.1–5.3 ppm), while morpholine’s CH₂ groups resonate as a singlet (~3.6 ppm) .
  • Solubility: The morpholine ring confers higher solubility in polar solvents (e.g., DMSO, methanol) compared to purely aliphatic or aromatic thioureas .

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